molecular formula C60H62N4O4 B1486964 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine CAS No. 57450-62-1

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Cat. No.: B1486964
CAS No.: 57450-62-1
M. Wt: 903.2 g/mol
InChI Key: ALIFKTXKRLSRSL-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is a synthetic porphyrin derivative characterized by its unique structure, which includes four butoxyphenyl groups attached to the porphyrin core. Porphyrins are heterocyclic macrocycles, and their derivatives are known for their diverse applications in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine typically involves the reaction of butoxyphenyl-substituted pyrrole with an aldehyde under acidic conditions. The reaction proceeds through a series of steps, including condensation, oxidation, and cyclization, to form the porphyrin core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the porphyrin core and the attachment of the butoxyphenyl groups.

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed:

  • Oxidation: Formation of metalloporphyrins when oxidized with metal ions.

  • Reduction: Reduced porphyrin derivatives with altered electronic properties.

  • Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.

Scientific Research Applications

Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is used as a photosensitizer in photodynamic therapy and as a catalyst in organic synthesis reactions.

Biology: In biological research, this compound is employed to study electron transfer processes and as a probe for detecting metal ions in biological systems.

Medicine: In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species to kill cancer cells.

Industry: In industry, it is used in the development of sensors, organic light-emitting diodes (OLEDs), and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins, which are involved in various biological processes such as oxygen transport and electron transfer. The butoxyphenyl groups enhance the solubility and stability of the porphyrin core, making it suitable for various applications.

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphine: Similar structure but with methoxycarbonylphenyl groups instead of butoxyphenyl groups.

  • 5,10,15,20-Tetrakis(4-tert-butylphenyl)porphine: Similar structure but with tert-butylphenyl groups instead of butoxyphenyl groups.

Uniqueness: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is unique due to its enhanced solubility and stability provided by the butoxyphenyl groups, which make it more suitable for industrial and biological applications compared to other similar porphyrin derivatives.

This comprehensive overview highlights the significance of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFKTXKRLSRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H62N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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